8-Bromo-1,3-dinitrodibenzo[b,f]oxepine
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Overview
Description
8-Bromo-1,3-dinitrodibenzo[b,f]oxepine is a chemical compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings, with various substituents attached. The presence of bromine and nitro groups in this compound makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 8-Bromo-1,3-dinitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,3-dinitrodibenzo[b,f]oxepine using brominating agents such as dibromohydantoin in the presence of sulfuric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring safety and efficiency.
Chemical Reactions Analysis
8-Bromo-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, resulting in a variety of substituted derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-1,3-dinitrodibenzo[b,f]oxepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Bromo-1,3-dinitrodibenzo[b,f]oxepine and its derivatives involves interactions with specific molecular targets. For example, some derivatives have been found to interact with tubulin, inhibiting microtubule formation and thus exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
8-Bromo-1,3-dinitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as 1,3-dinitrodibenzo[b,f]oxepine and this compound These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C14H7BrN2O5 |
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Molecular Weight |
363.12 g/mol |
IUPAC Name |
3-bromo-7,9-dinitrobenzo[b][1]benzoxepine |
InChI |
InChI=1S/C14H7BrN2O5/c15-9-2-4-13-8(5-9)1-3-11-12(17(20)21)6-10(16(18)19)7-14(11)22-13/h1-7H |
InChI Key |
SPIKSTZHFKBBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])C=C1Br |
Origin of Product |
United States |
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